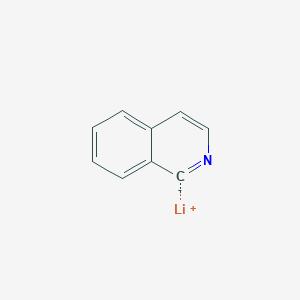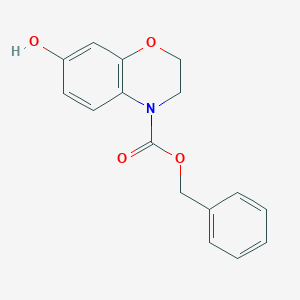
lithium;1H-isoquinolin-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;1H-isoquinolin-1-ide is a compound that combines lithium with the 1H-isoquinolin-1-ide moiety. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. They are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry and organic synthesis .
Métodos De Preparación
The synthesis of lithium;1H-isoquinolin-1-ide typically involves the lithiation of isoquinoline derivatives. One common method is the halogen-lithium exchange reaction, where a halogenated isoquinoline is treated with an organolithium reagent such as butyllithium in a suitable solvent like diethyl ether at low temperatures . Another approach involves the direct deprotonation of isoquinoline using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures .
Análisis De Reacciones Químicas
Lithium;1H-isoquinolin-1-ide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolin-1(2H)-one derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles to form various substituted isoquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions are isoquinolin-1(2H)-one, tetrahydroisoquinoline, and substituted isoquinolines .
Aplicaciones Científicas De Investigación
Lithium;1H-isoquinolin-1-ide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of lithium;1H-isoquinolin-1-ide involves its interaction with various molecular targets and pathways. One of the primary targets is glycogen synthase kinase-3 (GSK-3), which is inhibited by lithium ions . This inhibition leads to the modulation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation . Additionally, lithium ions can inhibit inositol monophosphatase, affecting the phosphoinositide signaling pathway .
Comparación Con Compuestos Similares
Lithium;1H-isoquinolin-1-ide can be compared with other similar compounds such as:
Isoquinoline: The parent compound, which lacks the lithium ion.
Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
The uniqueness of this compound lies in its combination of lithium with the isoquinoline structure, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
65751-84-0 |
|---|---|
Fórmula molecular |
C9H6LiN |
Peso molecular |
135.1 g/mol |
Nombre IUPAC |
lithium;1H-isoquinolin-1-ide |
InChI |
InChI=1S/C9H6N.Li/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-6H;/q-1;+1 |
Clave InChI |
VJZLYNKDZSNDNQ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C2[C-]=NC=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl-(4-piperazin-1-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B8477139.png)

![6-Cyclobutyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B8477168.png)

![3-Ethyl-5[(3-ethyl-2-benzothiazolinylidene)-1-hydroxyethylidene]rhodanine](/img/structure/B8477177.png)







